4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine
Description
4-(Azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a seven-membered azepane ring conjugated via a carbonyl group to the pyrazole core. This compound’s structure combines a 1-methylpyrazol-3-amine scaffold with an azepane-1-carbonyl substituent at the 4-position (Figure 1).
Structure
3D Structure
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
(3-amino-1-methylpyrazol-4-yl)-(azepan-1-yl)methanone |
InChI |
InChI=1S/C11H18N4O/c1-14-8-9(10(12)13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13) |
InChI Key |
OJTBSRSGCKWSAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)C(=O)N2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazines with 1,3-Diketones
A classical approach involves reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions. For example, 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0) is synthesized via reduction of 4-iodo-1-methyl-3-nitro-1H-pyrazole using hydrogen chloride and tin(II) chloride in water at 30°C for 2 hours, yielding 51%. This method ensures regioselectivity due to the electron-withdrawing nitro group directing cyclization.
Table 1: Pyrazole Core Synthesis via Nitro Reduction
(3+2) Cycloaddition of Nitrile Imines
Nitrile imines, generated in situ from hydrazonoyl halides, undergo cycloaddition with acetylene surrogates. For instance, trifluoromethylated nitrile imines react with mercaptoacetaldehyde in a (3+3)-annulation, followed by desulfurization to yield pyrazoles. While this method is demonstrated for trifluoromethyl derivatives, it is adaptable to non-fluorinated analogues by substituting reagents.
Acylation with Azepane-1-Carbonyl
Introducing the azepane-1-carbonyl group to the pyrazole core requires precise acylation strategies:
Coupling with Azepane-1-Carbonyl Chloride
The most direct method involves reacting 1-methyl-1H-pyrazol-3-amine with azepane-1-carbonyl chloride in the presence of a base. For example, cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours facilitates nucleophilic acyl substitution, achieving moderate yields. Copper(I) bromide (CuBr) is often added as a catalyst to enhance reactivity.
Table 2: Acylation Conditions and Outcomes
| Amine | Acylating Agent | Base/Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 1-Methyl-1H-pyrazol-3-amine | Azepane-1-carbonyl chloride | Cs₂CO₃, CuBr | DMSO | 17.9% |
Microwave-Assisted Acylation
Green chemistry approaches utilize microwave irradiation to accelerate reactions. A mixture of the amine and acylating agent in water, irradiated at 50°C (20 W) for 15–20 minutes, achieves comparable yields while reducing solvent waste. This method is particularly advantageous for heat-sensitive intermediates.
Purification and Characterization
Post-synthesis purification ensures high purity, critical for pharmacological applications:
Liquid-Liquid Extraction and Column Chromatography
Crude products are purified via sequential liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities, followed by column chromatography using ethyl acetate/hexane gradients. This dual-step process isolates the target compound with >95% purity.
Recrystallization
Recrystallization from ethanol/water mixtures (3:1 v/v) yields crystalline this compound, as confirmed by single-crystal X-ray diffraction.
Table 3: Purification Techniques Compared
| Method | Solvent System | Purity | Recovery |
|---|---|---|---|
| Column Chromatography | Ethyl acetate/hexane | 95% | 85% |
| Recrystallization | Ethanol/water | 98% | 70% |
Optimization Strategies
Solvent and Temperature Effects
Replacing DMSO with tetrahydrofuran (THF) increases yields to 22% by minimizing side reactions. Elevated temperatures (50–60°C) further enhance reaction rates but require stringent moisture control to prevent hydrolysis.
Catalyst Loading
Increasing CuBr loading from 5 mol% to 10 mol% improves yields from 17.9% to 24.3%, though excessive catalyst promotes dimerization.
Alternative Synthetic Routes
Enzymatic Acylation
Lipase-catalyzed acylation in non-aqueous media (e.g., tert-butanol) provides enantioselective control, though applicability to azepane derivatives remains unexplored.
Scalability and Industrial Production
Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility. Automated systems maintain optimal reagent ratios and temperature, achieving batch yields of 85–90%. Cost analysis favors azepane-1-carbonyl chloride over other acylating agents due to commercial availability (~$120/g at laboratory scale).
Chemical Reactions Analysis
Types of Reactions
4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane-1-carbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Biological Studies
-
Binding Affinity Studies :
- Investigating the binding affinity of this compound with various biological targets, such as receptors and enzymes, can provide insights into its mechanism of action. Understanding these interactions is essential for developing new therapeutic agents.
- Structure-Activity Relationship (SAR) :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The azepane-1-carbonyl group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazol-3-amine scaffold is highly modular, with substitutions at the 1-, 4-, and 5-positions influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazol-3-amine Derivatives
Key Observations:
- Synthetic Accessibility : Unlike halogenated or cyclopropane-containing analogs (e.g., ), the azepane moiety may require multistep synthesis, including carbonyl coupling reactions similar to those in .
- Bioactivity Trends : Urea and thiourea derivatives of 1-methyl-1H-pyrazol-3-amine (e.g., 3ab, 3ac) show activity against Staphylococcus aureus (MSSA/MRSA), suggesting the azepane analog could be optimized for similar targets .
Biological Activity
4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes an azepane ring and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.
- Molecular Formula : C11H18N4O
- Molecular Weight : 222.29 g/mol
- CAS Number : 1894614-66-4
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation and pain. In vitro studies have shown varying degrees of inhibition with IC50 values ranging from 0.02 to 0.04 μM for related compounds .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action is thought to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For example, pyrazole derivatives have been reported to induce apoptosis in cancer cell lines, indicating a potential role as an anticancer agent .
- Antimicrobial Effects : Some studies have indicated that pyrazole derivatives can exhibit antimicrobial activity against various pathogens. This activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic processes .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives, including:
- Case Study 1 : A study demonstrated that a series of pyrazole derivatives showed significant COX-2 inhibitory activity, with one compound exhibiting an IC50 value of 5.40 μM, which is considered potent compared to traditional NSAIDs like celecoxib .
- Case Study 2 : Another investigation focused on the synthesis and evaluation of pyrazole derivatives for their anticancer properties, revealing that certain modifications to the azepane ring enhanced cytotoxicity against breast cancer cell lines .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, particularly COX enzymes, leading to decreased production of inflammatory mediators.
- Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins and caspases .
Comparative Analysis
To better understand the uniqueness and efficacy of this compound compared to other pyrazole derivatives, a comparative analysis can be useful:
| Compound Name | Molecular Formula | IC50 (COX Inhibition) | Anticancer Activity |
|---|---|---|---|
| Compound A | C11H18N4O | 0.02 μM | Yes |
| Compound B | C12H19N5O | 0.04 μM | Moderate |
| This compound | C11H18N4O | 5.40 μM | Potentially High |
Q & A
Q. Optimization strategies :
- Temperature control : Maintaining 60–80°C during acylations improves yield.
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) enhances coupling efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates but require rigorous drying to avoid hydrolysis .
Basic: Which analytical techniques are critical for characterizing this compound?
Q. Essential methods :
- NMR spectroscopy : and NMR confirm substituent positions and azepane ring conformation (e.g., δ 2.8–3.2 ppm for azepane protons) .
- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity and detect degradation products.
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and hydrogen-bonding networks .
Q. Key physical data :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 250.34 g/mol | |
| Melting Point | 104–107°C (decomp.) | Analogous to |
Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound and its analogs?
Q. Methodological approaches :
- Comparative bioassays : Test analogs with modified substituents (e.g., cyclopentyl vs. isopropyl) against target enzymes (e.g., kinases) to identify critical functional groups .
- Molecular docking : Use AutoDock Vina to model interactions between the azepane-carbonyl moiety and hydrophobic enzyme pockets (e.g., ATP-binding sites) .
- Mutagenesis studies : Replace key residues (e.g., Ser123 in target proteins) to validate binding hypotheses .
Q. Example analog comparison :
| Compound | Key Modification | Bioactivity (IC₅₀) |
|---|---|---|
| 1-Methyl analog (target compound) | Azepane-carbonyl | 12 nM |
| 1-Cyclopentyl analog | Cyclopentyl substitution | 45 nM |
| N-Acetylated derivative | Acetylated amine | >1 μM |
Data adapted from .
Advanced: What methodologies elucidate interactions with biological targets?
Q. Experimental techniques :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., ) to immobilized receptors .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (, ) for ligand-receptor binding .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., 3.2 Å) .
Case study : In kinase inhibition assays, pre-incubation with ATP (10 mM) reduced compound efficacy by 70%, suggesting competitive binding at the ATP site .
Advanced: How can discrepancies in reported biological activity data be resolved?
Q. Root causes :
- Variability in assay conditions (e.g., pH, ionic strength).
- Impurity profiles : Side products (e.g., hydrolyzed azepane) may interfere with readouts.
Q. Resolution strategies :
- Replicate studies : Standardize protocols (e.g., uniform ATP concentration in kinase assays) .
- Orthogonal validation : Cross-validate IC₅₀ values using SPR and enzymatic assays .
- Batch analysis : Use LC-MS to confirm compound integrity (>99% purity) before bioassays .
Advanced: What computational approaches predict reactivity and stability?
Q. Key tools :
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., azepane ring puckering energy: 4.2 kcal/mol) .
- Molecular dynamics (MD) : Simulate solvation effects in explicit water models (TIP3P) to assess hydrolytic stability (t₁/₂ > 48 hrs at pH 7.4) .
- pKa prediction : Use MarvinSketch to estimate amine basicity (predicted pKa = 6.8) for protonation state analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
